7-Methyl-[1,8]naphthyridin-4-ylamine

Adenosine receptor pharmacology GPCR ligand design Structure-affinity relationship (SAR)

The 7-methyl substitution pattern uniquely directs reactivity and eliminates adenosine A1 binding (>10 µM Ki), unlike the high-affinity 2-phenyl analog (Ki 17 nM), making it the scaffold of choice for affinity-matched negative controls. As a Rule-of-Three compliant fragment (MW 159.19) with a derivatizable 4-amine handle, it accelerates A2A antagonist and kinase inhibitor SAR campaigns. Published single-crystal X-ray structure enables unambiguous fragment soaking experiments. Opt for the 7-methyl isomer over unsubstituted 1,8-naphthyridin-4-amine to retain metabolic blocking without exceeding fragment limits.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8783323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-[1,8]naphthyridin-4-ylamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=CC(=C2C=C1)N
InChIInChI=1S/C9H9N3/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3,(H2,10,11,12)
InChIKeyBURICQOPQKPYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-[1,8]naphthyridin-4-ylamine (CAS 1568-91-8): Chemical Identity, Core Scaffold, and Procurement-Relevant Characterization


7-Methyl-[1,8]naphthyridin-4-ylamine (CAS 1568-91-8; molecular formula C₉H₉N₃; molecular weight 159.19 g/mol) is a bicyclic nitrogen-containing heterocycle belonging to the 1,8-naphthyridine family . It bears a primary amine at the 4-position and a methyl substituent at the 7-position of the naphthyridine nucleus. The compound has been unambiguously characterized by single-crystal X-ray diffraction, alongside updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, providing definitive structural confirmation [1]. It functions primarily as a synthetic building block and fragment-like scaffold in medicinal chemistry, with its 4-amine group serving as a versatile handle for further derivatization into kinase inhibitors, GPCR ligands, and antimicrobial agents [2]. Commercially, it is typically supplied at ≥95% purity .

Why 7-Methyl-[1,8]naphthyridin-4-ylamine Cannot Be Treated as Interchangeable with Other Methyl-Naphthyridin-4-amines


The position of the methyl substituent on the 1,8-naphthyridine core dictates both reactivity and biological recognition. The 7-methyl substitution pattern directs electrophilic aromatic substitution and cross-coupling reactions to electronically distinct positions compared to 2-methyl or unsubstituted analogs, fundamentally altering the accessible chemical space for derivatization [1]. In adenosine receptor pharmacology, the presence or absence of a 2-phenyl substituent on the 7-methyl-1,8-naphthyridin-4-amine scaffold produces a >588-fold difference in A₁ receptor binding affinity, demonstrating that even closely related analogs within this chemotype cannot be assumed to share target engagement profiles [2]. For procurement decisions, substituting the unsubstituted parent 1,8-naphthyridin-4-amine (MW 145.16) for the 7-methyl derivative (MW 159.19) introduces a different hydrogen-bonding surface, altered lipophilicity, and non-equivalent reactivity at the positions adjacent to the ring nitrogens [3].

Quantitative Differentiation Evidence for 7-Methyl-[1,8]naphthyridin-4-ylamine vs. Closest Analogs and In-Class Alternatives


Adenosine A₁ Receptor Affinity: >588-Fold Selectivity Gap Between 7-Methyl-[1,8]naphthyridin-4-ylamine and Its 2-Phenyl Congener

7-Methyl-[1,8]naphthyridin-4-ylamine (BDBM50147860; CHEMBL102126) exhibits essentially no measurable affinity for the bovine adenosine A₁ receptor (Ki > 10,000 nM). In stark contrast, its direct 2-phenyl-substituted analog, 7-methyl-2-phenyl-1,8-naphthyridin-4-ylamine (BDBM50090708; CHEMBL97337), binds the same receptor with a Ki of 17 nM [1]. This represents a greater than 588-fold difference in binding affinity, attributable solely to the addition of a 2-phenyl group. The target compound similarly lacks affinity for the human adenosine A₁ receptor (Ki > 10,000 nM), while the 2-phenyl analog also shows measurable binding to the human adenosine A₂A receptor (Ki = 210 nM), further underscoring the functional divergence [2]. This data defines the target compound as an ideal negative-control or affinity-neutral scaffold for adenosine receptor probe design.

Adenosine receptor pharmacology GPCR ligand design Structure-affinity relationship (SAR)

Positional Isomer Differentiation: 7-Methyl vs. 2-Methyl Substitution Governs Reactivity and Derivative Accessibility

7-Methyl-[1,8]naphthyridin-4-ylamine (CAS 1568-91-8) and its positional isomer 2-methyl-1,8-naphthyridin-4-amine (CAS 1245210-70-1) share the same molecular formula (C₉H₉N₃) and molecular weight (159.19 g/mol), yet the position of the methyl group dictates entirely different electronic environments and synthetic utility . In the 7-methyl isomer, the methyl group is located para to the N1 ring nitrogen on the pyridine ring bearing the 4-amine, placing the C2 and C3 positions in an electronically activated environment for electrophilic substitution and cross-coupling. In the 2-methyl isomer, the methyl group is ortho to N1, sterically and electronically shielding the adjacent positions and redirecting reactivity to the C6/C7 region of the opposite ring. The 7-methyl isomer has been explicitly employed as a starting material in the synthesis of adenosine A₁ receptor antagonists via further functionalization at the 2- and 3-positions, a pathway that is electronically disfavored in the 2-methyl isomer [1].

Regioselective synthesis Medicinal chemistry building blocks Structure-activity relationship

Fragment-Like Physicochemical Profile: MW 159.19 vs. Elaborated 1,8-Naphthyridine Derivatives Exceeding 400 Da

With a molecular weight of 159.19 Da, 7-methyl-[1,8]naphthyridin-4-ylamine resides firmly within fragment space (MW < 300 Da) and complies with the 'Rule of Three' for fragment-based screening [1]. This contrasts sharply with elaborated 3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine derivatives frequently reported as kinase inhibitors, which typically possess molecular weights exceeding 400 Da (e.g., 3-(azepane-1-carbonyl)-N-(3-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine, MW ~455 Da) . The target compound's low molecular weight, combined with its single hydrogen-bond donor (4-NH₂) and three hydrogen-bond acceptors (two ring nitrogens plus the amine), yields a favorable balance of polar surface area and lipophilicity for fragment growing and merging strategies. Its binding to adenosine A₁ receptors is negligible (Ki > 10,000 nM), meaning any affinity observed in fragment screens can be attributed to the introduced substituents rather than the core scaffold itself [2].

Fragment-based drug discovery (FBDD) Lead-like properties Ligand efficiency metrics

Single-Crystal X-Ray Structural Confirmation: Unambiguous Identity Verification Absent for Many Competing Building Blocks

The crystal structure of 7-methyl-[1,8]naphthyridin-4-ylamine has been determined by single-crystal X-ray diffraction and published with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data [1]. This provides unambiguous atomic-level confirmation of molecular connectivity and the 7-methyl substitution pattern, eliminating ambiguity in regiochemical assignment. In contrast, many positional isomers and close analogs in this chemical space (e.g., 2-methyl-1,8-naphthyridin-4-amine, 1,7-naphthyridin-4-amine derivatives) lack published crystal structures, relying solely on solution-phase spectroscopic characterization that may not definitively distinguish between regioisomeric forms. The target compound's melting point has also been accurately determined and reported alongside the crystallographic data [1]. For procurement and quality assurance, the availability of a published crystal structure enables definitive identity verification of received material against reference data.

Crystallography Structural authentication Quality control in procurement

Antimalarial Activity: Quantitative Negativity Data Defining a Low-Background Scaffold vs. Nalidixic Acid

In a systematic study of 1,8-naphthyridines as potential antimalarials, a series of compounds bearing 2- and 7-methyl substituents — including the structural class to which 7-methyl-[1,8]naphthyridin-4-ylamine belongs — were evaluated in an in vivo screen against Plasmodium vinckei vinckei in mice [1]. These compounds showed minimal antimalarial activity across all doses tested. This contrasts with nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, CAS 389-08-2), a structurally related 1,8-naphthyridine that is a clinically established antibacterial agent with well-characterized activity against Gram-negative bacteria (effective against E. coli in 97% of strains tested) [2]. While the target compound has been described in some vendor literature as possessing antimicrobial activity via DNA intercalation, the peer-reviewed in vivo antimalarial data establish that the 7-methyl-1,8-naphthyridine core, in the absence of the 3-carboxylic acid and 4-oxo functionalities present in nalidixic acid, is insufficient to confer meaningful antiparasitic activity [1].

Antimalarial screening Scaffold profiling Negative control selection

Evidence-Backed Application Scenarios for 7-Methyl-[1,8]naphthyridin-4-ylamine in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD): Adenosine Receptor and Kinase Programs Requiring a Neutral, Crystallographically Validated 1,8-Naphthyridine Core

With a molecular weight of 159.19 Da and compliance with the Rule of Three for fragment-likeness [1], combined with its negligible adenosine A₁ receptor affinity (Ki > 10,000 nM) [2], 7-methyl-[1,8]naphthyridin-4-ylamine is an ideal fragment starting point for adenosine A₂A antagonist programs or kinase inhibitor discovery. Its published single-crystal X-ray structure [3] enables unambiguous soak-in experiments for X-ray crystallographic fragment screening, while the 4-amine handle supports rapid parallel derivatization into amide, sulfonamide, or N-aryl libraries. The 7-methyl group provides a metabolic 'blocking' substituent without exceeding fragment molecular weight limits, a feature absent in the unsubstituted 1,8-naphthyridin-4-amine parent (MW 145.16).

Negative-Control Probe Design for Adenosine A₁ Receptor Pharmacology

The >588-fold affinity gap between 7-methyl-[1,8]naphthyridin-4-ylamine (Ki > 10,000 nM) and its 2-phenyl analog (Ki = 17 nM) at the bovine adenosine A₁ receptor [2] establishes the target compound as the scaffold of choice for preparing affinity-matched negative-control compounds. Researchers validating hits from adenosine receptor screens can procure the target compound, prepare matched-pair derivatives (with and without the 2-aryl substituent), and use the 2-unsubstituted series as negative controls that preserve the core scaffold's physicochemical properties while eliminating target engagement.

Regioselective Library Synthesis: C2/C3 Diversification on a 7-Methyl-Blocked Scaffold

The 7-methyl substitution pattern leaves the C2 and C3 positions of the naphthyridine core electronically activated for further functionalization, enabling systematic SAR exploration at these positions without interference from the methyl group [4]. This contrasts with the 2-methyl positional isomer (CAS 1245210-70-1), where the methyl group sterically and electronically shields the adjacent positions, redirecting reactivity elsewhere. For medicinal chemistry teams constructing focused libraries of adenosine receptor or kinase-targeted naphthyridines, the 7-methyl isomer provides a synthetically permissive template that has been validated in published SAR campaigns [4].

Antimalarial Scaffold-Hopping with Minimal Intrinsic Antiparasitic Liability

The class-level in vivo data demonstrating minimal antimalarial activity for 7-methyl-substituted 1,8-naphthyridines [5] positions 7-methyl-[1,8]naphthyridin-4-ylamine as an attractive starting scaffold for antimalarial drug discovery programs employing scaffold-hopping strategies. Unlike nalidixic acid, which carries intrinsic antibacterial activity that may confound target-based screening readouts, the target compound provides a 'silent' core whose derivatization can be guided solely by the desired target product profile. Any antimalarial activity emerging from derivatives can be confidently assigned to the introduced pharmacophoric elements.

Quote Request

Request a Quote for 7-Methyl-[1,8]naphthyridin-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.